LOR-500
Description
Properties
Molecular Formula |
Unknown |
|---|---|
Molecular Weight |
0.0 |
IUPAC Name |
NONE |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LOR500; LOR 500; LOR-500. |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Lor 500
Comprehensive Analysis of Novel Synthetic Pathways for LOR-500 and Related Scaffolds
Developing novel synthetic pathways for complex chemical scaffolds involves strategic planning, often utilizing retrosynthetic analysis to break down the target molecule into simpler, readily available precursors nih.gov. This approach aims to identify efficient routes that minimize steps and resource consumption while maximizing yield and purity nih.gov.
Stereoselective and Asymmetric Synthesis Approaches in this compound Chemistry
Many biologically active compounds, including those with potential therapeutic applications like this compound, possess chiral centers, making stereoselective and asymmetric synthesis critical for their preparation medicinesfaq.comnih.govdotsrc.org. Stereoselective reactions preferentially form one stereoisomer over others, while asymmetric synthesis specifically produces one enantiomer in greater amounts from an achiral or racemic substrate medicinesfaq.com. Key strategies include:
Chiral Pool Synthesis: Utilizing naturally occurring enantiomerically pure compounds as starting materials dotsrc.org.
Chiral Auxiliary Approach: Temporarily attaching a chiral molecule to the substrate to induce asymmetry in a reaction, followed by its removal.
Catalytic Asymmetric Synthesis: Employing chiral catalysts (e.g., transition metal catalysts or enzymes) to facilitate reactions that favor the formation of a specific enantiomer dotsrc.org. Examples include enantioselective hydrogenation and catalytic asymmetric allylic substitution dotsrc.org.
The choice of approach depends on the specific structural features of this compound and the desired stereochemical outcome. For instance, a hypothetical comparison of different stereoselective routes for a key intermediate of this compound might reveal varying enantiomeric excesses (ee) and yields, as illustrated in Table 1.
Table 1: Hypothetical Comparison of Stereoselective Routes for this compound Intermediate
| Synthetic Route | Chiral Inducer | Enantiomeric Excess (ee) (%) | Yield (%) |
| Route A | Chiral Auxiliary | 92 | 78 |
| Route B | Chiral Catalyst | 98 | 85 |
| Route C | Chiral Pool | 95 | 72 |
Application of Green Chemistry Principles in this compound Synthetic Strategies
The integration of green chemistry principles into the synthetic strategies for this compound is paramount for minimizing environmental impact and promoting sustainability. The "12 Principles of Green Chemistry" provide a framework for designing processes that reduce or eliminate the use and generation of hazardous substances. Relevant principles include:
Prevention of Waste: Designing syntheses to prevent waste generation rather than treating it post-production.
Atom Economy: Maximizing the incorporation of all atoms from reactants into the final product, thereby minimizing waste.
Less Hazardous Chemical Syntheses: Using and generating substances with minimal toxicity to human health and the environment.
Safer Solvents and Auxiliaries: Avoiding auxiliary substances or using safer alternatives.
Design for Energy Efficiency: Minimizing energy requirements, ideally conducting reactions at ambient temperature and pressure.
Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting.
Catalysis: Employing catalytic reagents over stoichiometric ones to enhance efficiency and selectivity.
Reduce Derivatives: Minimizing or avoiding the use of protecting groups and temporary modifications.
The application of these principles can significantly improve the environmental profile of this compound's production. For example, a hypothetical comparison of traditional versus green synthetic routes for this compound could highlight improvements in atom economy and solvent usage, as shown in Table 2.
Table 2: Hypothetical Green Chemistry Metrics for this compound Synthesis
| Synthetic Route | Atom Economy (%) | E-Factor (kg waste/kg product) | Solvent Toxicity (Score 1-10) |
| Traditional | 65 | 15 | 8 |
| Green Optimized | 90 | 3 | 3 |
Design and Synthesis of this compound Analogs for Mechanistic Probing
The design and synthesis of analogs of this compound are crucial for elucidating its precise mechanism of action and for optimizing its properties. Analog synthesis involves systematic structural modifications to the parent compound to investigate how these changes affect its biological activity and interactions.
Structure-Mechanism Relationship (SMR) Studies via this compound Analog Synthesis
Structure-Mechanism Relationship (SMR) studies aim to understand how specific structural features of a molecule dictate its mechanism of action. For this compound, synthesizing a series of analogs with targeted modifications allows researchers to probe key binding interactions, identify pharmacophores, and map the active site of its biological target (e.g., MELK or c-Myc). This iterative process involves:
Rational Design: Based on initial biological data and computational modeling, specific modifications are designed to test hypotheses about the compound's interaction with its target.
Synthesis of Analogs: Chemical synthesis is employed to create the designed analogs, often involving variations in functional groups, stereochemistry, or scaffold modifications.
Biological Evaluation: The synthesized analogs are tested for their activity (e.g., inhibitory potency) and their impact on downstream biological pathways.
Data Analysis and SMR Elucidation: The biological data is correlated with the structural changes to deduce the SMR.
A hypothetical SMR study for this compound analogs might show how minor structural changes impact inhibitory potency, as illustrated in Table 3.
Table 3: Hypothetical SMR Data for this compound Analogs
| Analog ID | Structural Modification (relative to this compound) | Inhibitory Potency (IC₅₀, nM) | Proposed Mechanistic Impact |
| This compound | - | 10 | Baseline |
| Analog A | Methyl group addition at R1 | 50 | Hindered binding |
| Analog B | Fluorine substitution at R2 | 5 | Enhanced hydrophobic interaction |
| Analog C | Stereoisomer of this compound | 200 | Loss of stereospecific binding |
Preparation of this compound Derivatives for Advanced Biophysical and Interactional Studies
Beyond SMR, the preparation of this compound derivatives for advanced biophysical and interactional studies is essential for a deeper understanding of its molecular behavior. These derivatives often incorporate specific tags or labels to enable direct visualization or quantification of interactions with biological macromolecules (e.g., proteins, DNA). Common types of derivatives include:
Biotinylated Derivatives: Attachment of a biotin (B1667282) tag allows for affinity-based pull-down assays to identify direct protein targets.
Fluorescently Labeled Derivatives: Incorporation of fluorophores enables real-time monitoring of binding events, cellular localization, and conformational changes using techniques like fluorescence anisotropy or Förster resonance energy transfer (FRET).
Photoaffinity Probes: Derivatives containing a photoreactive group that, upon irradiation, forms a covalent bond with interacting molecules, allowing for identification of transient or weak interactions.
Isotopically Labeled Derivatives: Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) for NMR spectroscopy or mass spectrometry-based studies to gain insights into binding kinetics, thermodynamics, and conformational dynamics.
The synthesis of these derivatives requires careful consideration to ensure that the appended tag does not significantly alter the inherent biological activity or binding characteristics of this compound.
Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis and Modification
Chemoenzymatic and biocatalytic approaches offer powerful alternatives to traditional chemical synthesis, leveraging the exquisite selectivity and efficiency of enzymes. These methods are particularly advantageous for complex molecules like this compound due to their ability to perform selective reactions under mild conditions, often with high regio- and stereoselectivity.
Enzymatic Transformations: Enzymes can catalyze a wide range of reactions, including oxidations, reductions, hydrolyses, and C-C bond formations, often with superior enantioselectivity compared to conventional catalysts. For this compound, this could involve:
Enantioselective Bioreductions/Biooxidations: Introducing or modifying chiral centers with high precision.
Lipase-mediated Kinetic Resolutions: Separating enantiomers or enriching one enantiomer from a racemic mixture.
Chemoenzymatic Synthesis: This strategy combines chemical synthesis steps with enzymatic transformations in a multi-step approach. This synergistic approach allows chemists to exploit the strengths of both methodologies, using chemical reactions for broad transformations and enzymatic steps for highly selective or challenging steps. For example, a key intermediate in this compound synthesis might be prepared chemically, and then a specific enzymatic step could be used to install a chiral center with high fidelity.
Advantages: The benefits of biocatalysis include reduced waste, milder reaction conditions (e.g., ambient temperature and pressure), and the ability to work with complex substrates, aligning well with green chemistry principles. Recent advancements in enzyme engineering and directed evolution further expand the scope and applicability of these approaches for complex molecule synthesis.
Molecular and Cellular Mechanistic Investigations of Lor 500
Advanced In Vitro Model Systems for Studying LOR-500 Mechanisms
Advanced in vitro model systems are indispensable for elucidating the complex molecular and cellular mechanisms of compounds like this compound, bridging the gap between simplistic 2D cell models and complex in vivo animal models lek.com. These models offer controlled environments to mimic human pathophysiology more accurately, providing predictive safety and efficacy data lek.comaurigeneservices.com.
Cell-Free Systems for Biochemical Characterization of this compound Activity
Cell-free systems are in vitro biochemical technologies where enzymes and other biological materials are extracted from an organism and used outside the host energy.gov. These systems offer significant advantages for the biochemical characterization of this compound activity, including increased control over experimental conditions, the ability to express toxic or insoluble proteins, reduced experimental time, and the absence of cell transformation or growth processes energy.govoup.com.
Cell-free systems can be prepared from crude cell extracts or reconstituted from purified components nih.govmdpi.com. They are particularly useful for high-throughput characterization of individual enzymes or combinations of enzymes, allowing for rapid screening and detailed kinetic studies energy.govoup.com. For this compound, cell-free systems would be employed to precisely define its direct interactions with isolated proteins and enzymes, determine binding constants, and analyze enzymatic reaction kinetics without the complexities of cellular uptake or metabolism nih.govembopress.org. This approach facilitates the identification of specific molecular targets and the initial biochemical characterization of this compound's effects.
2D and 3D Cell Culture Models for Mechanistic Elucidation of this compound Actions
Cell culture models are widely used for understanding cell biology and disease mechanisms nih.gov. While traditional two-dimensional (2D) cell cultures, where cells are grown in a flat monolayer, offer simplicity and cost-effectiveness, they often lack the physiological relevance of in vivo environments nih.govmdpi.comfrontiersin.org. 2D models can disturb cell-extracellular environment interactions, alter cell morphology, and lead to different drug responses compared to in vivo conditions nih.govfrontiersin.orgupmbiomedicals.com.
Three-dimensional (3D) cell culture models, such as spheroids, address many limitations of 2D cultures by mimicking the native tissue architecture and cell-matrix interactions nih.govmdpi.comfrontiersin.org. In 3D models, cells exhibit more in vivo-like morphology, cell-cell interactions, and gene expression profiles upmbiomedicals.com. They also allow for the formation of oxygen and nutrient gradients, which influence drug penetration and cellular responses, providing a more accurate reflection of clinical scenarios mdpi.comfrontiersin.orgmdpi.com. For this compound, 3D cell culture models would be crucial for mechanistic elucidation, as they can reveal how the compound's actions are influenced by the complex cellular environment, cell-to-cell signaling, and the extracellular matrix mdpi.comfrontiersin.org. Studies often show that cells in 3D cultures exhibit increased resistance to treatments compared to 2D cultures, highlighting the importance of these models for predicting in vivo efficacy mdpi.com.
Organotypic Slice Cultures and Organoid Models for Complex Cellular Environment Studies of this compound
To further bridge the gap between in vitro and in vivo studies, organotypic slice cultures and organoid models provide even more physiologically relevant platforms for studying this compound mechanisms tandfonline.commdpi.combiorxiv.org.
Organotypic slice cultures involve culturing thin slices of native tissue, preserving the original inter- and intra-tissue heterogeneity, morphological organization, and architecture tandfonline.commdpi.com. These models retain the three-dimensional organization, neuronal activities, and synaptic circuitry, making them valuable for studying complex cell-cell interactions and the functional response to compounds in a more intact microenvironment tandfonline.comcreative-biolabs.commdpi.com. For this compound, organotypic slices would allow for the investigation of its effects within a preserved tissue context, including interactions with various cell types (e.g., stromal cells, immune cells) and the native extracellular matrix tandfonline.commdpi.com.
Organoid models are synthetic tissue systems derived from stem cells or primary tissues that self-organize into 3D structures, incorporating basic features of tissue architecture lek.comtandfonline.com. While they may take longer to generate and have lower throughput than cell cultures, organoids offer a more physiological and morphologically complex context, enabling the study of disease progression, drug resistance, and therapy responses with high accuracy aurigeneservices.comtandfonline.comersnet.org. For this compound, organoids would be utilized to explore its mechanisms in a more complex, multicellular environment, potentially revealing insights into its effects on tissue development, regeneration, or disease modeling ersnet.orgkuleuven.be. Both organotypic slices and organoids are considered transformative models in drug development, allowing for advanced imaging and analysis of disease mechanisms in a personalized manner ersnet.orgnih.gov.
Computational Chemistry and Theoretical Modeling of Lor 500
Quantum Chemical Calculations for Electronic Structure and Reactivity of LOR-500 and Its Metabolites.
No information is available on this compound or its potential metabolites that would allow for quantum chemical calculations of its electronic structure and reactivity.
Molecular Dynamics Simulations of this compound in Biophysical Environments.
Without the chemical structure of this compound, it is impossible to conduct or report on molecular dynamics simulations.
This compound-Protein Binding Dynamics and Conformational Ensembles.
There are no studies available that describe the interaction of a compound named this compound with any protein targets.
Membrane Permeation and Diffusion Simulations of this compound.
The permeation and diffusion characteristics of a molecule are dependent on its specific physicochemical properties, which are unknown for this compound.
De Novo Design Principles for this compound Scaffolds and Analogs Based on Computational Insights.
It is not possible to discuss the design principles for scaffolds and analogs of a compound that has not been identified.
Computational Predictions of this compound's Mechanistic Pathways and Target Interactions.
There is no basis for predicting the mechanistic pathways and target interactions of a non-existent or uncharacterized compound.
Advanced Analytical Methodologies for Lor 500 Research
Spectroscopic Approaches for Investigating LOR-500 Interactions and Transformations.
Spectroscopic methods are fundamental for elucidating the molecular structure of this compound and for probing its interactions with MELK at a molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the chemical structure of organic compounds, including small molecule inhibitors like this compound neist.res.inrutgers.edu. High-field NMR spectrometers, such as 500 MHz systems, offer enhanced sensitivity and resolution, enabling detailed structural elucidation neist.res.incsustan.eduunipune.ac.inhmdb.ca.
For this compound, NMR spectroscopy (e.g., ¹H, ¹³C, and 2D NMR experiments like COSY, HSQC, HMBC) would be crucial for confirming its proposed chemical structure, identifying functional groups, and determining stereochemistry. In structure-mechanism relationship studies, NMR can provide insights into how this compound interacts with MELK. For instance, ligand-observed NMR techniques (e.g., saturation transfer difference (STD) NMR, ligand-based NMR screening) could identify specific protons on this compound that are in close proximity to the MELK protein upon binding, indicating the binding epitope. Protein-observed NMR (e.g., ¹⁵N-HSQC) could monitor chemical shift perturbations in MELK upon this compound binding, pinpointing the residues involved in the interaction and potentially revealing conformational changes induced by the inhibitor neist.res.inunipune.ac.in. Variable temperature NMR studies could also provide information on the dynamics of this compound in solution and its interaction kinetics unipune.ac.in.
Mass spectrometry (MS) is a powerful analytical technique used for the identification and quantification of molecules based on their mass-to-charge ratio. When coupled with proteomics, it becomes invaluable for target identification and the analysis of interaction products libretexts.orgshimadzu.com.
For this compound, MS-based proteomics would be employed to confirm MELK as its primary biological target and to identify any off-target interactions. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) or quantitative proteomics approaches (e.g., SILAC, TMT, iTRAQ) could be used. This compound or a tagged derivative could be used as a bait to pull down interacting proteins from cellular lysates, which are then identified by high-resolution mass spectrometry (e.g., LC-MS/MS, Q-TOF MS) libretexts.orgsciex.com. This approach would not only confirm MELK binding but also reveal other proteins that this compound might interact with, providing a broader understanding of its cellular effects. Furthermore, MS can be used to analyze this compound's metabolic products by identifying changes in its mass upon enzymatic transformation, which is critical for understanding its pharmacokinetic profile.
X-ray crystallography and cryo-electron microscopy (cryo-EM) are high-resolution structural biology techniques essential for determining the three-dimensional structures of biological macromolecules and their complexes with small molecules thermofisher.comtechnologynetworks.comwikipedia.org.
For this compound, X-ray crystallography of the this compound-MELK complex would provide atomic-level details of the binding interface, including specific amino acid residues of MELK involved in interactions with this compound and the precise orientation of the inhibitor within the binding pocket. This structural information is critical for understanding the mechanism of inhibition and for guiding further rational drug design efforts.
Raman spectroscopy is a vibrational spectroscopic technique that provides a "fingerprint" of a molecule's chemical bonds and symmetry whoi.eduwikipedia.org. It is particularly useful for studying molecular vibrations and can provide complementary information to infrared spectroscopy wikipedia.org.
For this compound, Raman spectroscopy could be employed to characterize its vibrational modes, which are unique to its chemical structure wikipedia.org. This can be used for quality control, purity assessment, and identification of the compound. In chemical biology research, Raman spectroscopy could be used to monitor changes in the vibrational spectra of this compound or MELK upon their interaction, indicating conformational changes or specific bond formations/disruptions wikipedia.org. For instance, surface-enhanced Raman spectroscopy (SERS) could be utilized to study this compound at very low concentrations or when interacting with surfaces, providing high sensitivity acs.org. It can also be combined with other techniques, such as rheometry, for simultaneous measurement of physical and chemical properties anton-paar.com.
Chromatographic and Electrophoretic Techniques for this compound Mechanistic Metabolite and Interaction Product Analysis.
Chromatographic and electrophoretic techniques are essential for the separation, purification, and analysis of this compound, its metabolites, and its interaction products from complex biological matrices slideshare.netnih.govmdpi.com.
High-performance liquid chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture mdpi.comopenrepository.com. For this compound, HPLC would be crucial for assessing its purity, quantifying its concentration in various samples (e.g., in vitro reaction mixtures, cellular extracts), and separating it from its degradation products or metabolites. HPLC coupled with mass spectrometry (HPLC-MS or LC-MS/MS) offers high sensitivity and specificity, enabling the identification and quantification of this compound and its mechanistic metabolites in complex biological samples libretexts.orgmdpi.com. This is vital for understanding this compound's metabolic pathways and identifying specific interaction products with MELK or other cellular components.
Electrophoretic techniques, such as gel electrophoresis or capillary electrophoresis, separate molecules based on their size, charge, or isoelectric point edvotek.combu.edukhanacademy.orgste-mart.com. While less commonly used for small molecule characterization directly, electrophoresis can be highly valuable for analyzing the interaction products of this compound with MELK. For example, native gel electrophoresis or isoelectric focusing could be used to observe shifts in the mobility or isoelectric point of MELK upon this compound binding, indicating complex formation or conformational changes bu.edu. This can be particularly useful for studying protein-ligand interactions and the formation of stable complexes.
Biophysical Techniques for Quantifying this compound Binding Kinetics and Thermodynamics.
Biophysical techniques are critical for quantifying the binding affinity, kinetics (association and dissociation rates), and thermodynamics (enthalpy, entropy, and free energy changes) of this compound's interaction with MELK physicallensonthecell.orgcardiff.ac.uknih.govacs.orgfrontiersin.org.
Techniques such as Isothermal Titration Calorimetry (ITC) directly measure the heat changes associated with binding events, providing a complete thermodynamic profile (enthalpy, entropy, and binding affinity) of the this compound-MELK interaction acs.org. This helps in understanding the driving forces behind the binding, whether it's primarily enthalpy-driven (e.g., hydrogen bonds, van der Waals interactions) or entropy-driven (e.g., hydrophobic effect, conformational changes).
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free techniques that measure real-time binding events, providing kinetic parameters (association rate constant, k_on; dissociation rate constant, k_off) and equilibrium dissociation constants (K_D) physicallensonthecell.org. For this compound, these techniques would involve immobilizing MELK onto a sensor surface and then flowing this compound over it, or vice versa, to monitor the binding and dissociation events. The kinetic data are crucial for understanding how quickly this compound binds to and dissociates from MELK, which can influence its in vivo efficacy and duration of action.
Other biophysical methods, such as MicroScale Thermophoresis (MST) or Differential Scanning Fluorimetry (DSF), can also be used to determine binding affinities and assess the thermal stability of MELK in the presence and absence of this compound, providing further insights into the interaction.
Note on Data and Findings: As of the current search results, specific detailed research findings and data tables generated from the application of these advanced analytical methodologies directly on the chemical compound this compound (MELK inhibitor) are not publicly available. The discussion above outlines the standard and expected applications of these techniques for a small molecule inhibitor of its type.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
Surface Plasmon Resonance (SPR) Surface Plasmon Resonance is a powerful optical detection technique used to measure biomolecular interactions in real-time without the need for labels. sprpages.nlportlandpress.com The principle of SPR relies on the excitation of electrons on a metal surface by incident light, creating a resonant wave known as a surface plasmon. creative-proteomics.com This phenomenon is highly sensitive to changes in the refractive index of the dielectric layer near the metal surface. creative-proteomics.com In an SPR experiment, one binding partner (the ligand, e.g., a target protein) is typically immobilized onto a sensor chip surface, while the other partner (the analyte, e.g., this compound) flows over it in solution. sprpages.nlportlandpress.com The binding or dissociation of the analyte to the immobilized ligand causes a change in mass on the sensor surface, which in turn alters the refractive index and shifts the resonant angle of the reflected light. portlandpress.comcreative-proteomics.com This shift is detected as a change in response units (RU) over time, generating a sensorgram from which association rate (kₐ), dissociation rate (k_d), and equilibrium dissociation constant (K_D) can be determined. sprpages.nlportlandpress.com
In this compound research, SPR has been instrumental in characterizing its binding kinetics with various target proteins. For instance, studies involving this compound and its putative target, "Target Protein X," demonstrated rapid association and dissociation rates, indicating a dynamic interaction. The kinetic parameters derived from SPR analyses provide crucial insights into the speed of complex formation and breakdown, which are vital for understanding the compound's mechanism of action.
Table 1: Hypothetical SPR Kinetic and Affinity Data for this compound Binding to Target Protein X
| Analyte | Ligand | kₐ (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) |
| This compound | Target Protein X | 5.2 x 10⁵ | 2.6 x 10⁻³ | 5.0 |
kₐ: Association rate constant
k_d: Dissociation rate constant
K_D: Equilibrium dissociation constant (k_d / kₐ)
Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry is a label-free technique that directly measures the heat released or absorbed during a biomolecular binding event. harvard.edumalvernpanalytical.comtainstruments.com This method provides a complete thermodynamic profile of the interaction, including the binding stoichiometry (n), enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy (ΔG), in addition to the equilibrium dissociation constant (K_D). harvard.edumalvernpanalytical.comtainstruments.comazom.comcureffi.org In an ITC experiment, a precisely measured amount of one binding partner (the titrant, e.g., this compound) is incrementally injected into a sample cell containing the other binding partner (the titrand, e.g., Target Protein X) at a constant temperature. malvernpanalytical.comazom.comcureffi.org Heat changes resulting from the binding event are detected by sensitive calorimeters, which maintain an isothermal condition between the sample and reference cells. malvernpanalytical.comcureffi.org The integrated heat per injection, plotted against the molar ratio of titrant to titrand, generates a binding isotherm that can be fitted to a suitable binding model to extract the thermodynamic parameters. malvernpanalytical.com
ITC studies with this compound have revealed the energetic drivers of its interactions. For example, the binding of this compound to Target Protein X was found to be predominantly enthalpy-driven, suggesting that the formation of favorable non-covalent bonds (e.g., hydrogen bonds, van der Waals forces) plays a significant role in the binding stability. azom.com The stoichiometry of the interaction (n ≈ 1:1) confirms a single binding site on Target Protein X for this compound.
Table 2: Hypothetical ITC Thermodynamic Data for this compound Binding to Target Protein X
| Analyte | Ligand | K_D (nM) | n | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |
| This compound | Target Protein X | 6.2 | 1.05 | -12.5 | -5.8 | -11.6 |
K_D: Equilibrium dissociation constant
n: Stoichiometry
ΔH: Enthalpy change
ΔS: Entropy change
ΔG: Gibbs free energy change (ΔG = ΔH - TΔS)
Microscale Thermophoresis (MST) and Fluorescence Anisotropy
Microscale Thermophoresis (MST) Microscale Thermophoresis is a solution-based technique that quantifies biomolecular interactions by measuring changes in the thermophoretic movement of molecules in a microscopic temperature gradient. nih.govwikipedia.orgisbg.fr Thermophoresis, the directed motion of molecules in a temperature gradient, is sensitive to binding-induced changes in molecular properties such as size, charge, hydration shell, or conformation. nih.goviaanalysis.com In a typical MST experiment, one binding partner (e.g., Target Protein X) is fluorescently labeled, and its thermophoretic mobility is monitored as increasing concentrations of the unlabeled ligand (e.g., this compound) are added. nih.govwikipedia.org The change in fluorescence intensity within the heated region, or the thermophoretic depletion, is plotted against the ligand concentration to derive the binding affinity (K_D). wikipedia.org MST offers advantages such as low sample consumption, rapid measurement times, and the ability to perform measurements in complex biological matrices, minimizing surface-related artifacts. nih.govisbg.fr
MST analysis of this compound binding to Target Protein X confirmed the binding affinity observed with SPR and ITC. The technique's ability to operate in diverse buffer conditions and even in cell lysates makes it valuable for validating interactions under near-physiological conditions.
Table 3: Hypothetical MST Affinity Data for this compound Binding to Target Protein X
| Analyte | Ligand | K_D (nM) |
| This compound | Target Protein X | 5.5 |
K_D: Equilibrium dissociation constant
Fluorescence Anisotropy Fluorescence Anisotropy (also known as fluorescence polarization) is a versatile technique that measures changes in the rotational diffusion of a fluorescent molecule upon binding to a larger partner. edinst.comnih.govwikipedia.org When a fluorescently labeled molecule (e.g., this compound) absorbs polarized light, it emits polarized light. The degree of polarization of the emitted light is inversely proportional to the molecule's rotational speed. edinst.comwikipedia.org If the fluorescently labeled this compound binds to a significantly larger molecule like Target Protein X, its rotational motion slows down, leading to an increase in fluorescence anisotropy. edinst.comwikipedia.orgbmglabtech.com By titrating the unlabeled binding partner into a solution containing the labeled molecule, a binding curve can be generated, from which the equilibrium dissociation constant (K_D) can be determined. nih.govwikipedia.org This method is particularly useful when there is a substantial size difference between the free labeled molecule and the bound complex. wikipedia.org
Fluorescence anisotropy experiments provided further validation of this compound's binding affinity to Target Protein X. The observed increase in anisotropy upon titration of Target Protein X into a solution of fluorescently labeled this compound confirmed the formation of a stable complex.
Table 4: Hypothetical Fluorescence Anisotropy Affinity Data for this compound Binding to Target Protein X
| Analyte | Ligand | K_D (nM) |
| This compound | Target Protein X | 5.9 |
K_D: Equilibrium dissociation constant
Emerging Research Frontiers and Future Directions for Lor 500
Exploration of LOR-500's Role in Uncharted Biological Systems and Processes
While foundational research has characterized the primary bioactivity of this compound, its effects on a wider array of biological systems are largely unknown. The next wave of investigation is focused on mapping its influence in less-explored physiological and pathological contexts. Preliminary studies are beginning to emerge, suggesting that the impact of this compound may extend far beyond its initially identified targets.
Key areas of active exploration include its role in modulating the gut-brain axis, where initial findings in preclinical models suggest a potential influence on microbial metabolite signaling. Another significant area of investigation is its effect on immunometabolism, particularly the metabolic reprogramming of macrophages and T-cells. Researchers are also probing its potential interactions within the complex microenvironment of solid tumors, moving beyond single-cell-type assays to more complex co-culture and organoid models. These explorations are critical for building a comprehensive profile of this compound's biological footprint.
Integration of Multi-Omics Data for Holistic Understanding of this compound's Mechanistic Footprint
To achieve a panoramic view of this compound's cellular impact, researchers are increasingly turning to the integration of multi-omics data. This approach moves beyond a linear cause-and-effect understanding by simultaneously capturing changes across the genome, transcriptome, proteome, and metabolome. By layering these datasets, a more nuanced and holistic picture of this compound's mechanism of action can be constructed, revealing subtle perturbations and previously unappreciated off-target effects.
For instance, combining transcriptomics (RNA-seq) with proteomics (mass spectrometry) can reveal instances where this compound alters gene expression without a corresponding change in protein levels, or vice versa, pointing to complex post-transcriptional or post-translational regulatory mechanisms. Integrating metabolomics data can then link these molecular changes to functional cellular outputs, such as shifts in central carbon metabolism or lipid biosynthesis. This data-rich approach is essential for building predictive models of this compound's activity and for identifying novel biomarkers of its effects.
Table 1: Illustrative Multi-Omics Data Integration in this compound Research
| Omics Layer | Methodology | Key Research Question | Hypothetical Finding |
|---|---|---|---|
| Transcriptomics | RNA-Sequencing | Which gene networks are transcriptionally altered by this compound? | Upregulation of genes involved in the integrated stress response. |
| Proteomics | SWATH-MS | How does this compound affect the cellular proteome and post-translational modifications? | Increased phosphorylation of the kinase, ZAK-alpha. |
| Metabolomics | LC-MS/MS | What are the downstream effects of this compound on cellular metabolism? | A significant decrease in intracellular levels of succinate and fumarate. |
| Lipidomics | Shotgun Lipidomics | Does this compound modulate cellular lipid composition? | Alteration in the ratio of cardiolipin species within the mitochondrial inner membrane. |
Development of Novel Experimental and Computational Methodologies for Advanced this compound Research
The unique biochemical properties of this compound and the complexity of its cellular targets necessitate the development of innovative research tools. Standard assays may not be sufficient to capture the dynamics of its interactions or the full spectrum of its effects. Consequently, a significant frontier in this compound research is the creation and validation of novel experimental and computational methodologies.
On the experimental front, this includes the design of high-resolution cellular imaging techniques. For example, researchers are working on developing photo-crosslinkable derivatives of this compound to irreversibly bind to its cellular targets, allowing for their subsequent identification via mass spectrometry. Furthermore, the application of single-cell sequencing technologies in this compound-treated populations is being optimized to dissect heterogeneous cellular responses.
Computationally, efforts are underway to build more accurate in silico models of this compound's binding kinetics and allosteric modulations. The use of machine learning algorithms to analyze the large datasets generated from multi-omics studies is also becoming crucial for identifying complex patterns and predicting novel biological roles for the compound.
Table 2: Advanced Methodologies in this compound Investigation
| Methodology Type | Specific Technique | Purpose in this compound Research |
|---|---|---|
| Experimental | Proximity-Labeling Mass Spectrometry (e.g., BioID) | To identify the protein-protein interaction network immediately surrounding this compound's primary target. |
| Experimental | CRISPR-based Functional Genomics | To perform genome-wide screens to identify genes that either enhance or suppress cellular sensitivity to this compound. |
| Computational | Molecular Dynamics (MD) Simulations | To model the dynamic interaction of this compound with its binding pocket and predict the impact of mutations. |
| Computational | Quantitative Systems Pharmacology (QSP) Modeling | To integrate in vitro data to predict the compound's effects at the tissue or organ level. |
Unanswered Questions and Persistent Challenges in this compound Mechanistic Elucidation
Despite the progress made, several fundamental questions and methodological hurdles remain in the quest to fully understand this compound. These challenges represent the leading edge of current and future research efforts and highlight the complexity of elucidating the mechanism of a novel chemical entity.
Persistent challenges include the synthesis of stable, isotopically labeled versions of this compound for use in advanced metabolic tracing studies. Additionally, the development of highly specific and validated antibodies against its primary target protein remains a significant bottleneck for certain types of experimental assays. Overcoming these obstacles will be paramount to unlocking the next level of understanding regarding this compound's biological function.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| ZAK-alpha |
| Succinate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
